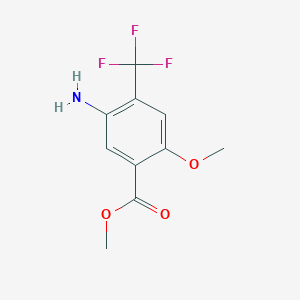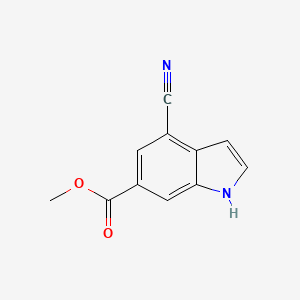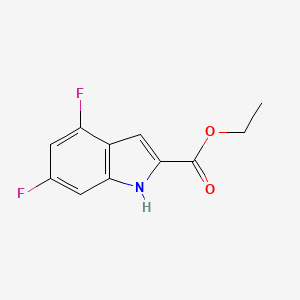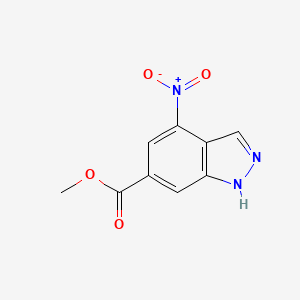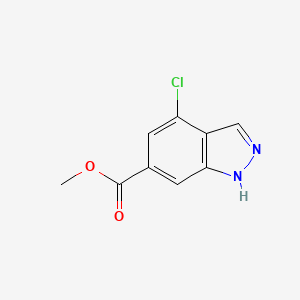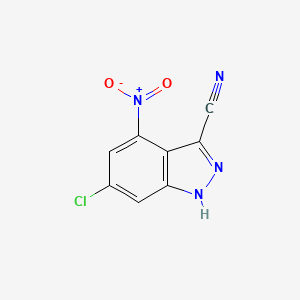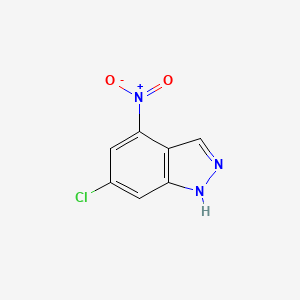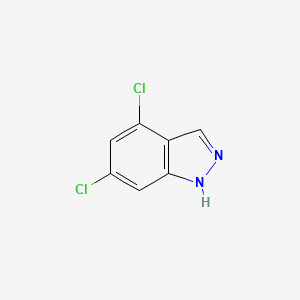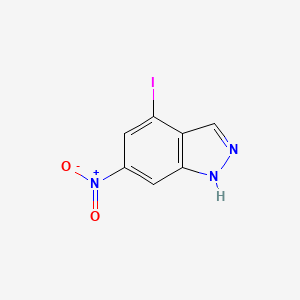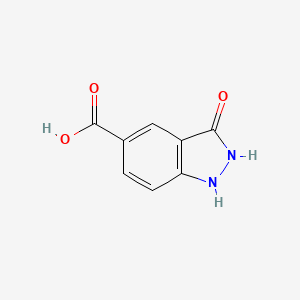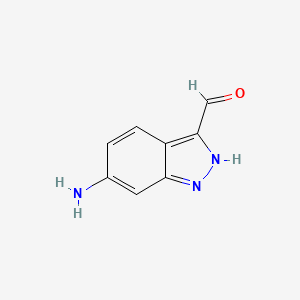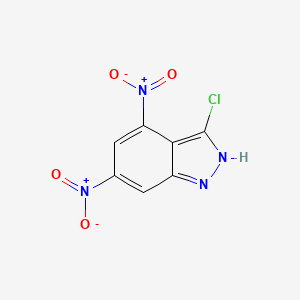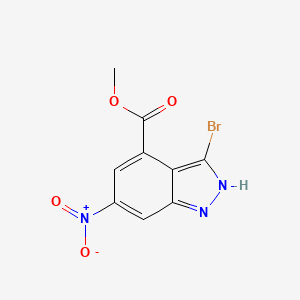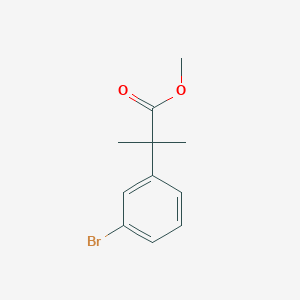
Methyl 2-(3-bromophenyl)-2-methylpropanoate
Descripción general
Descripción
“Methyl 2-(3-bromophenyl)-2-methylpropanoate” is a chemical compound with the CAS Number: 80622-53-3 . It has a molecular weight of 243.1 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 2-(3-bromophenyl)-2-methylpropanoate” is a liquid at room temperature . It has a molecular weight of 243.1 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available sources .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- Methyl 2-(3-bromophenyl)-2-methylpropanoate has been used in the synthesis of novel N-(α-bromoacyl)-α-amino esters. These compounds, including derivatives of methyl 2-(3-bromophenyl)-2-methylpropanoate, were investigated for their cytotoxicity, antiinflammatory, and antibacterial activity. Notably, they exhibited low cytotoxicity and lack of antibacterial and anti-inflammatory activity at tested concentrations, making them potentially suitable for incorporation in prodrugs (Yancheva et al., 2015).
Chemical Reactions and Stereochemistry
- In another study, the compound was involved in the Reformatsky reaction with 2-phenylpropanal, leading to the formation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. This study was significant for understanding the stereochemistry of nucleophilic addition reactions (MatsumotoTakashi & FukuiKenji, 1972).
Planar Structure Analysis
- A study on 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile, a structurally related compound, revealed a planar structure except for the methyl H atoms. This research contributes to our understanding of the molecular configurations and electronic properties of such compounds (Kang, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-(3-bromophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCOZQPDZZCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647276 | |
| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromophenyl)-2-methylpropanoate | |
CAS RN |
251458-15-8 | |
| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


